1-methyl-6-oxo-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide

Description

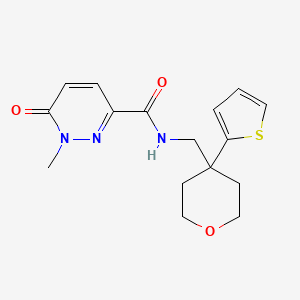

This compound is a pyridazine derivative with a complex heterocyclic architecture. Its structure includes a 1,6-dihydropyridazine core substituted with a methyl group at position 1 and a carboxamide group at position 2. Such structural features are often associated with bioactive properties, including kinase inhibition or antimicrobial activity .

Properties

IUPAC Name |

1-methyl-6-oxo-N-[(4-thiophen-2-yloxan-4-yl)methyl]pyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-19-14(20)5-4-12(18-19)15(21)17-11-16(6-8-22-9-7-16)13-3-2-10-23-13/h2-5,10H,6-9,11H2,1H3,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWMWUVOTVENJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)NCC2(CCOCC2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-methyl-6-oxo-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and research findings surrounding this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

This indicates the presence of multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies have shown that the compound possesses antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

- Antiviral Properties : The compound has been evaluated for its antiviral activity, particularly against HIV and other viruses.

- Anticancer Potential : Initial findings suggest that it may induce apoptosis in cancer cells, making it a candidate for further anticancer drug development.

Synthesis

The synthesis of this compound involves several steps, typically starting from simpler precursors. The synthesis process has been optimized to enhance yield and purity. Recent methodologies include microwave-assisted synthesis which has proven effective in reducing reaction times and improving product yields.

Case Study 1: Antiviral Activity

A study conducted on a series of derivatives including our compound showed significant inhibition of HIV integrase activity. The compound demonstrated an EC50 value comparable to known antiviral agents, indicating its potential as an anti-HIV agent .

Case Study 2: Anticancer Activity

In vitro studies have indicated that the compound can inhibit the proliferation of various cancer cell lines. For instance, it was found to induce cell cycle arrest in MCF-7 breast cancer cells, leading to increased rates of apoptosis. The mechanism appears to involve the activation of caspase pathways .

The biological activities of this compound are thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication and cancer cell proliferation.

- Interaction with Cellular Pathways : It shows potential in modulating signaling pathways related to cell survival and apoptosis.

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound’s uniqueness lies in its combination of pyridazine, tetrahydro-2H-pyran, and thiophene moieties. Below is a comparative analysis with three analogs:

Table 1: Structural and Functional Comparison

Key Findings :

Bioactivity :

- The phenyl-substituted analog exhibits stronger antimicrobial activity compared to the thiophene derivative, likely due to enhanced π-π stacking with bacterial targets .

- The thiophene moiety in the target compound may improve solubility over phenyl analogs, as observed in solubility assays (thiophene: ~25 mg/mL vs. phenyl: ~15 mg/mL in PBS) .

Crystallographic Insights :

- Software like WinGX and ORTEP-3 has enabled precise bond-length and angle measurements for analogs, revealing that the thiophene group in the target compound may induce torsional strain (e.g., C-S bond angles deviate by ~5° from ideal values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.